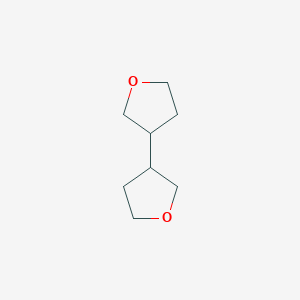
2-Oxolan-2-yloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxolan-2-yloxolane, also known as Octahydro-3,3’-bifuran, is an organic compound with the molecular formula C8H14O2. It is characterized by its oxygen-containing heterocyclic structure, which imparts unique chemical properties. This compound is a colorless liquid at room temperature and is soluble in many organic solvents .
Méthodes De Préparation
2-Oxolan-2-yloxolane can be synthesized through various methods. One common synthetic route involves the ring-opening reaction of epoxides. This method allows for the formation of the compound under controlled laboratory conditions. The specific reaction conditions, such as temperature and pressure, can be optimized based on the desired yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, ensuring consistent quality and efficiency. The exact industrial production methods can vary depending on the manufacturer and the intended application of the compound .
Analyse Des Réactions Chimiques
2-Oxolan-2-yloxolane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the major products formed .
For instance, oxidation of this compound can lead to the formation of various oxygenated products, while reduction reactions can yield different alcohols or hydrocarbons. Substitution reactions, on the other hand, can introduce new functional groups into the molecule, further diversifying its chemical properties .
Applications De Recherche Scientifique
2-Oxolan-2-yloxolane has a wide range of applications in scientific research. In chemistry, it serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
In biology and medicine, this compound is used in the study of biochemical pathways and the development of drug delivery systems. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes and designing targeted therapies .
In the industrial sector, this compound is employed in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various manufacturing processes, contributing to the development of innovative products .
Mécanisme D'action
The mechanism of action of 2-Oxolan-2-yloxolane involves its interaction with specific molecular targets and pathways. Its oxygen-containing heterocyclic structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
2-Oxolan-2-yloxolane can be compared to other similar compounds, such as tetrahydrofuran and dioxane. While these compounds share some structural similarities, this compound is unique in its specific arrangement of oxygen atoms and its resulting chemical properties .
Tetrahydrofuran (THF): THF is a widely used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds. it lacks the additional oxygen atom present in this compound, which can influence its reactivity and applications.
Dioxane: Dioxane is another oxygen-containing heterocycle, but its structure and properties differ significantly from those of this compound.
By understanding the unique characteristics of this compound, researchers can better utilize its properties in various scientific and industrial applications.
Propriétés
Numéro CAS |
106538-38-9 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(oxolan-3-yl)oxolane |
InChI |
InChI=1S/C8H14O2/c1-3-9-5-7(1)8-2-4-10-6-8/h7-8H,1-6H2 |
Clé InChI |
LUTCQIQZNVJETQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


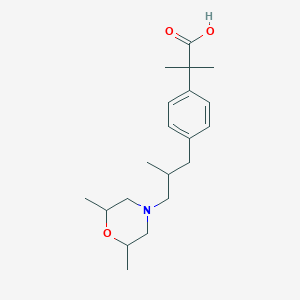
![Butanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4,4,4-trifluoro-, (2S)-](/img/structure/B15125725.png)
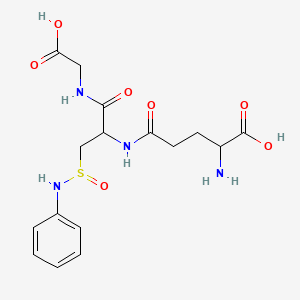
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)

![N-[2-chloro-1-[6-methylsulfanyl-3,4,5-tris(trimethylsilyloxy)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B15125754.png)

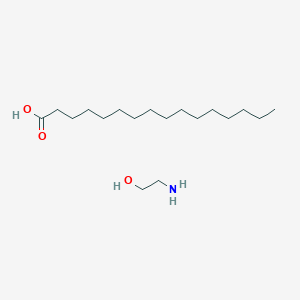
![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
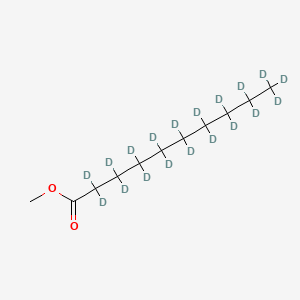
![Pyrido[2,3-d]pyrimidine, 2-chloro-5,6,7,8-tetrahydro-](/img/structure/B15125778.png)
![3-[5-[2-[2-methoxyethyl(methyl)amino]ethoxy]-1H-indol-2-yl]-3H-quinolin-2-one](/img/structure/B15125787.png)
![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
